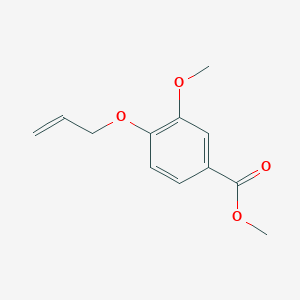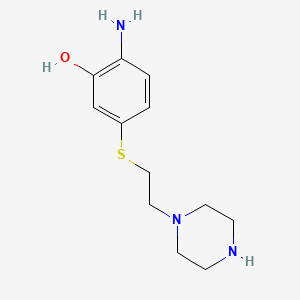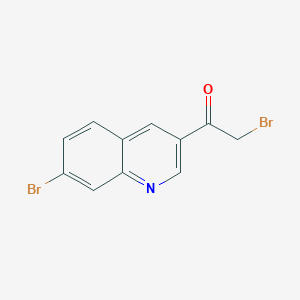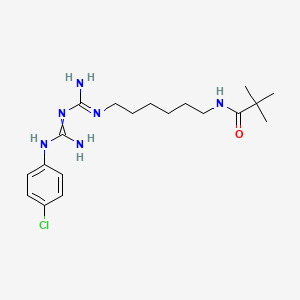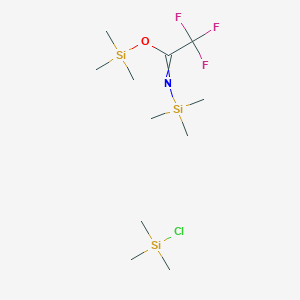
chloro(trimethyl)silane;trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(trimethyl)silane;trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate is a compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This particular compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloro(trimethyl)silane is typically synthesized through the reaction of methyl chloride with a silicon-copper alloy. . The reaction conditions involve high temperatures and the presence of a catalyst to facilitate the reaction.
Trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate can be prepared from trimethylsilyl chloride and bromotrifluoromethane in the presence of a phosphorus (III) reagent that serves as a halogen acceptor .
Industrial Production Methods
On an industrial scale, chloro(trimethyl)silane is produced using the same direct process mentioned above. The reaction is carried out in large reactors, and the products are separated through distillation. The industrial production of trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate follows similar synthetic routes but on a larger scale, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles, replacing the chloride group with other functional groups.
Hydrolysis: It reacts rapidly with moisture, water, and protic solvents.
Silylation Reactions: It is used to protect alcohols by forming trimethylsilyl ethers.
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, and various nucleophiles. The reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis.
Major Products
The major products formed from these reactions include hexamethyldisiloxane and various trimethylsilyl-protected compounds.
Aplicaciones Científicas De Investigación
Chloro(trimethyl)silane and trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate have numerous applications in scientific research:
Chemistry: They are used as reagents in organic synthesis, particularly in the protection of functional groups and the formation of silyl ethers
Biology: These compounds are used in the modification of biomolecules to enhance their stability and reactivity.
Medicine: They are employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: They are used in the production of silicone polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of chloro(trimethyl)silane involves the nucleophilic attack on the silicon atom, leading to the substitution of the chloride group. This reaction is facilitated by the electron-withdrawing effect of the silicon atom, making it susceptible to nucleophilic attack . The molecular targets and pathways involved include the formation of silyl ethers and other organosilicon compounds.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl chloride: Similar in structure and reactivity, used for silylation reactions.
Chloromethyltrimethylsilane: Used in the synthesis of various organosilicon compounds.
(Trifluoromethyl)trimethylsilane: Used as a trifluoromethylation reagent.
Uniqueness
Chloro(trimethyl)silane;trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate is unique due to its dual functionality, combining the reactivity of chloro(trimethyl)silane with the trifluoromethylation capability of trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions.
Propiedades
Fórmula molecular |
C11H27ClF3NOSi3 |
|---|---|
Peso molecular |
366.04 g/mol |
Nombre IUPAC |
chloro(trimethyl)silane;trimethylsilyl 2,2,2-trifluoro-N-trimethylsilylethanimidate |
InChI |
InChI=1S/C8H18F3NOSi2.C3H9ClSi/c1-14(2,3)12-7(8(9,10)11)13-15(4,5)6;1-5(2,3)4/h1-6H3;1-3H3 |
Clave InChI |
FNENVUOGWFDQAI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N=C(C(F)(F)F)O[Si](C)(C)C.C[Si](C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


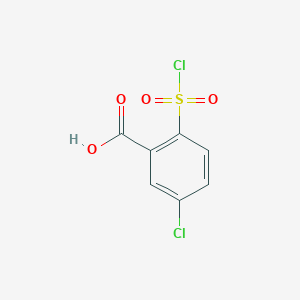
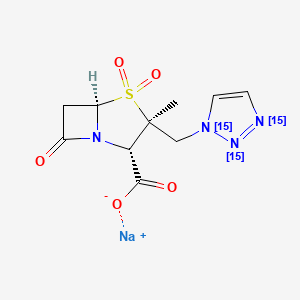
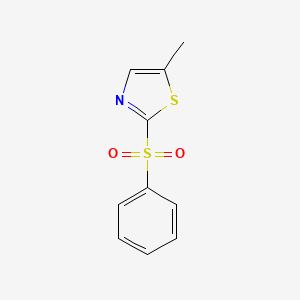
![(4S)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B13857883.png)
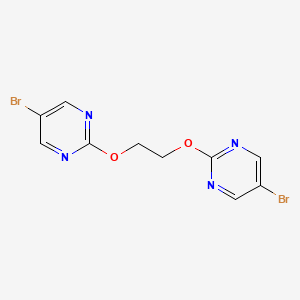
![[4-(Hydroxymethyl)phenyl] pent-4-ynoate](/img/structure/B13857902.png)
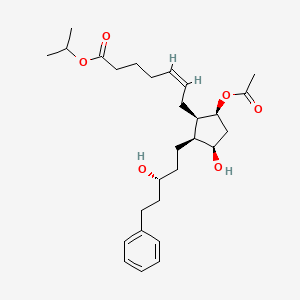
![(2Z)-3-hexyl-2-[(E)-3-(1-methylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B13857923.png)
![(Z)-4-[(Hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-1-piperidinecarboxylic Acid Phenylmethyl Ester](/img/structure/B13857928.png)
